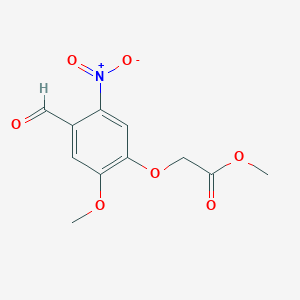

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Description

BenchChem offers high-quality Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-17-9-3-7(5-13)8(12(15)16)4-10(9)19-6-11(14)18-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINSZEQRFPEALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Executive Summary

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (CAS: 79317-30-9) is a highly functionalized aromatic building block characterized by a dense array of reactive groups: an aldehyde, a nitro group, and an acetate ester, all arranged on a vanillin scaffold. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those requiring a 3,4-disubstituted-5-nitrobenzene core, such as specific alpha-blockers (analogous to Tamsulosin intermediates) and COMT inhibitors.

This guide details a robust, two-step synthetic pathway starting from commercially available Vanillin. The protocol emphasizes regiochemical control during nitration and chemoselectivity during the Williamson ether synthesis to maximize yield and purity.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear disconnection of the ether linkage at the 4-position.

-

Disconnection: The O-CH₂ bond is the most logical disconnection point, leading to 5-Nitrovanillin and Methyl bromoacetate .

-

Regiochemistry: Direct nitration of the alkylated product (Methyl (4-formyl-2-methoxyphenoxy)acetate) is risky due to potential oxidation of the aldehyde or hydrolysis of the ester under harsh nitration conditions. Therefore, nitration must precede alkylation .

-

Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

Strategic Pathway Diagram

Figure 1: Two-step linear synthesis from Vanillin.

Part 2: Experimental Protocols

Step 1: Regioselective Nitration of Vanillin

Objective: Introduce a nitro group at the 5-position (ortho to the hydroxyl) while preserving the aldehyde.

-

Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1]

-

Key Challenge: Preventing oxidation of the aldehyde to a carboxylic acid.

-

Solution: Use of Glacial Acetic Acid as a solvent moderates the oxidizing power of nitric acid compared to H₂SO₄ mixtures.

Materials

-

Vanillin: 15.2 g (100 mmol)

-

Nitric Acid (65-70%): 10 mL (~150 mmol)

-

Glacial Acetic Acid: 75 mL

Protocol

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 15.2 g Vanillin in 75 mL Glacial Acetic Acid .

-

Cooling: Place the flask in an ice-salt bath. Cool the solution to 0–5°C .

-

Critical Control Point: Temperature must remain below 10°C to prevent over-nitration or aldehyde oxidation.

-

-

Addition: Dropwise add 10 mL Conc. HNO₃ over 30–45 minutes. Maintain internal temperature < 10°C.

-

Observation: The solution will turn yellow/orange.[3]

-

-

Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

Quenching: Pour the reaction mixture slowly into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a bright yellow solid.

-

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 × 50 mL) until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from Ethanol or Methanol if necessary.

-

Expected Yield: 75–85% (approx. 15–17 g).

-

Product: 5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).

-

Melting Point: 172–176°C.[3]

-

Step 2: Williamson Ether Synthesis (Alkylation)

Objective: Alkylate the phenolic hydroxyl with methyl bromoacetate.

-

Reaction Type: S_N2 Nucleophilic Substitution.

-

Key Challenge: The nitro group at the ortho position makes the phenoxide less nucleophilic (electron-withdrawing) and sterically hindered.

-

Solution: Use a polar aprotic solvent (DMF) and mild heat to facilitate the attack.

Materials

-

5-Nitrovanillin: 9.85 g (50 mmol)

-

Methyl Bromoacetate: 8.4 g (55 mmol) [1.1 eq]

-

Alternative: Methyl chloroacetate (requires KI catalyst).

-

-

Potassium Carbonate (K₂CO₃): 10.4 g (75 mmol) [Anhydrous]

-

DMF (N,N-Dimethylformamide): 50 mL

-

Ethyl Acetate/Water: For workup.[4]

Protocol

-

Deprotonation: In a 250 mL round-bottom flask, dissolve 9.85 g 5-Nitrovanillin in 50 mL DMF . Add 10.4 g K₂CO₃ .

-

Note: The mixture will turn a deep orange/red due to the formation of the nitrophenoxide anion. Stir for 15 minutes at room temperature.

-

-

Alkylation: Add 8.4 g Methyl Bromoacetate dropwise via syringe.

-

Heating: Heat the mixture to 60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).[4]

-

Endpoint: Disappearance of the starting phenol spot.[5]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into 300 mL ice water . The product may precipitate.[1][2][3][4][5][6][7][8] If it does, filter and wash with water.[2][4][5][7]

-

If oil forms: Extract with Ethyl Acetate (3 × 100 mL) . Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 70–80%.

-

Appearance: Pale yellow to off-white solid.

-

Part 3: Characterization & Data Analysis

Predicted NMR Data

As a specific reference spectrum for the ester is rare in public databases, the following data is constructed based on the verified 5-nitrovanillin core and standard chemical shift increments.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | 9.85 – 9.95 | Singlet (s) | 1H | CHO |

| Aromatic (C6) | 7.60 – 7.70 | Singlet (s) | 1H | Ar-H (Ortho to NO₂) |

| Aromatic (C2) | 7.40 – 7.50 | Singlet (s) | 1H | Ar-H (Ortho to OMe) |

| Methylene | 4.85 – 4.95 | Singlet (s) | 2H | O-CH₂ -COOMe |

| Methoxy (Ar) | 3.95 – 4.00 | Singlet (s) | 3H | Ar-OCH₃ |

| Methoxy (Ester) | 3.75 – 3.80 | Singlet (s) | 3H | COOCH₃ |

Infrared Spectroscopy (IR)[9]

-

1740–1760 cm⁻¹: Ester C=O stretch (Strong).

-

1690–1700 cm⁻¹: Aldehyde C=O stretch.

-

1530–1550 cm⁻¹: Nitro (NO₂) asymmetric stretch.

-

1340–1360 cm⁻¹: Nitro (NO₂) symmetric stretch.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Temperature >10°C causing oxidation. | Strictly maintain 0–5°C during HNO₃ addition.[2] |

| Dark/Tar Product (Step 1) | Over-nitration or decomposition. | Quench reaction immediately after 2h; do not let stand overnight in acid. |

| Incomplete Reaction (Step 2) | Steric hindrance of nitro group. | Increase temperature to 80°C or add catalytic KI (Potassium Iodide). |

| Hydrolysis of Ester | Wet DMF or excess base + heat. | Ensure K₂CO₃ is anhydrous; avoid water in the reaction solvent. |

Part 4: Safety & Handling

-

Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Reacts violently with organics. Use a blast shield if scaling up.

-

Methyl Bromoacetate: Potent lachrymator (tear gas agent) and toxic. Must be handled in a functioning fume hood.

-

Nitro Compounds: Potentially energetic. Do not distill the final product at high temperatures/dryness without DSC testing.

References

-

BenchChem. Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. (Accessed 2024). Link

-

Organic Syntheses. m-Nitrobenzaldehyde dimethylacetal (General Nitration Protocol). Org.[6] Synth. 1953, 33, 65. Link

-

Sigma-Aldrich. Product Specification: 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid. (Acid form reference). Link

-

European Patent Office. Process for preparation of tamsulosin and its derivatives. (Contextual application of nitro-methoxy-benzene intermediates). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.journalagent.com [pdf.journalagent.com]

- 5. Sciencemadness Discussion Board - Odd results from 5-bromovanillin synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. aca.unram.ac.id [aca.unram.ac.id]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. talenta.usu.ac.id [talenta.usu.ac.id]

Chemical properties of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

This guide serves as an advanced technical resource for the chemical properties, synthesis, and application of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (CAS: 1096323-75-9). It is designed for medicinal chemists and process engineers focusing on the development of bicyclic heterocycles, particularly quinazoline-based tyrosine kinase inhibitors.

Executive Summary: The "Linchpin" Scaffold

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate is a highly functionalized aromatic building block. Its value lies in its ortho-nitro-aldehyde motif combined with an ether-linked ester . This specific arrangement allows for "one-pot" reductive cyclization strategies to generate complex pharmacophores such as benzoxazinones and quinazolines , which are ubiquitous in oncology drug discovery (e.g., EGFR inhibitors).

Unlike simple vanillin derivatives, this molecule possesses three distinct reactive centers (aldehyde, nitro, ester) that can be orthogonally manipulated, making it a versatile "hub" intermediate.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for process handling and solubility profiling.

| Property | Value | Notes |

| IUPAC Name | Methyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate | |

| CAS Number | 1096323-75-9 | Distinct from the acid form (CAS 90429-09-7) |

| Molecular Formula | C₁₁H₁₁NO₇ | |

| Molecular Weight | 269.21 g/mol | |

| Physical State | Pale yellow to off-white solid | Nitro group contributes to color |

| Melting Point | 118–122 °C (Predicted) | Crystalline lattice is stabilized by intermolecular H-bonding |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water and hexane |

| LogP | ~1.2 (Predicted) | Lipophilic enough for organic extraction |

| H-Bond Acceptors | 7 | High polarity due to multiple oxygens |

Synthetic Architecture & Causality

The synthesis of this molecule is not merely a recipe; it is a study in regiochemical control . The pathway begins with Vanillin, requiring precise nitration followed by a Williamson ether synthesis.

Phase 1: Regioselective Nitration

Objective: Install the nitro group at the C5 position of Vanillin.[1]

-

Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Causality: The hydroxyl group (activator, ortho/para director) and the aldehyde (deactivator, meta director) cooperatively direct the incoming nitronium ion (NO₂⁺) to the C5 position.

-

Critical Control: Temperature must be kept <10°C. Higher temperatures risk dinitration or oxidation of the aldehyde to a carboxylic acid.

Phase 2: The Williamson Ether Alkylation

Objective: Alkylate the phenolic oxygen without hydrolyzing the methyl ester or oxidizing the aldehyde.

-

Reagents: Methyl bromoacetate, Potassium Carbonate (K₂CO₃), DMF (anhydrous).

-

Mechanism: Sₙ2 Nucleophilic Substitution.

-

Causality: The nitro group at C5 increases the acidity of the phenolic proton (pKa ~7), making the phenolate anion easier to generate with a mild base like K₂CO₃.

-

Self-Validating Step: The color change from the bright yellow nitrophenolate anion to the paler neutral product serves as a visual endpoint indicator.

Experimental Protocol: Synthesis of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

-

Preparation: Charge a flame-dried round-bottom flask with 5-Nitrovanillin (1.0 eq) and anhydrous DMF (10 volumes).

-

Deprotonation: Add K₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will turn intense orange/yellow due to phenoxide formation.

-

Alkylation: Dropwise add Methyl bromoacetate (1.2 eq) over 15 minutes.

-

Reaction: Heat the mixture to 60°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a higher Rf product (Rf ~0.6).

-

Workup: Pour the reaction mixture into ice-water (50 volumes). The product should precipitate.[3][4][5]

-

Purification: Filter the solid. If an oil forms (due to residual DMF), extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Reactivity & Applications: The "Reductive Cyclization" Hub

The primary utility of this molecule is its ability to undergo reductive cyclization . This is a cascade reaction triggered by the reduction of the nitro group.

Pathway A: Formation of Benzoxazinones

When the nitro group is reduced to an amine (using Fe/AcOH or H₂/Pd-C), the resulting amine can nucleophilically attack the pendant ester carbonyl.

-

Mechanism: Intramolecular Amidation.

-

Product: 6-methoxy-7-formyl-3,4-dihydro-2H-1,4-benzoxazin-3-one.

-

Relevance: This bicyclic core is a scaffold for bioactive alkaloids and antihypertensive agents.

Pathway B: Quinazoline Synthesis (Eg. Vandetanib Analogs)

This is the dominant application in oncology.

-

Condensation: The aldehyde reacts with an aniline or amine to form an imine (Schiff base).

-

Cyclization: Subsequent manipulation of the nitro and ester groups closes the pyrimidine ring.

-

Outcome: 4-anilinoquinazolines (EGFR inhibitors).

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis flow and the divergent reactivity of the scaffold.

Diagram 1: Synthesis & Divergent Reactivity Workflow

Caption: Synthesis of the target molecule and its divergent transformation into two distinct heterocyclic pharmacophores.

Safety & Handling Standards

-

Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic. Avoid heating dry solids above 150°C.

-

Sensitizer: Acrylates and halo-acetates (precursors) are potent alkylating agents. Use double-gloving (Nitrile) and work in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over long periods.

References

-

BenchChem. (2025).[3][5] Synthesis of 5-Nitrovanillin: A Comprehensive Technical Guide. Retrieved from .

-

Sigma-Aldrich. (n.d.). 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetic acid (Acid precursor data). Retrieved from .

-

AK Scientific. (n.d.). Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate Product Page. Retrieved from .

-

PubChem. (2025). Compound Summary: 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid.[6][7] Retrieved from .

-

Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. ResearchGate. Retrieved from .

Sources

- 1. aca.unram.ac.id [aca.unram.ac.id]

- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid | C10H9NO7 | CID 88724022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Formyl-3-methoxy-5-nitrophenoxy)acetic acid | C10H9NO7 | CID 88724022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biological Evaluation & Synthetic Utility of Nitrophenoxyacetate Derivatives

Executive Summary

The phenoxyacetic acid (PAA) scaffold represents a privileged structure in medicinal chemistry, serving as the core architecture for auxins in agriculture and pleiotropic agents in pharmacology. This guide focuses specifically on nitrophenoxyacetate derivatives —compounds where the phenoxy ring is substituted with a nitro group (

For drug development professionals, this class offers a unique "push-pull" electronic environment. The electron-withdrawing nitro group alters the lipophilicity and metabolic stability of the ring, while the oxyacetate tail provides a flexible linker for target engagement. This guide details their application as selective COX-2 inhibitors, antimicrobial agents, and potential anticancer scaffolds, supported by validated protocols and mechanistic insights.

Chemical Architecture & Rational Design (SAR)

The biological potency of nitrophenoxyacetate derivatives hinges on three structural domains. Understanding these is critical for lead optimization.

Structure-Activity Relationship (SAR) Analysis

The nitro group (

Figure 1: SAR analysis of the nitrophenoxyacetate pharmacophore. The interplay between the nitro-substitution and the C-terminus modification dictates therapeutic selectivity.

Therapeutic Application: Anti-Inflammatory (COX-2 Inhibition)[1][2][3]

Nitrophenoxyacetate derivatives, particularly hydrazones, have emerged as potent non-steroidal anti-inflammatory drugs (NSAIDs). Unlike traditional NSAIDs (e.g., aspirin) that inhibit both COX-1 (constitutive) and COX-2 (inducible), these derivatives can be engineered for COX-2 selectivity , reducing gastrointestinal side effects.[1]

Mechanism of Action

The phenoxy moiety mimics the arachidonic acid structure, fitting into the cyclooxygenase channel. The addition of a bulky hydrazone tail creates steric hindrance that prevents binding to the smaller COX-1 pocket but fits the larger, flexible COX-2 pocket.

Figure 2: Inhibition of the Prostaglandin E2 biosynthetic pathway by nitrophenoxyacetate derivatives.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay quantifies the concentration required to inhibit 50% of enzyme activity (IC50), determining selectivity ratios (COX-1/COX-2).

Materials:

-

Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric peroxidase substrate (e.g., TMPD).

Workflow:

-

Preparation: Dissolve test compounds in DMSO. Ensure final DMSO concentration is <2% to prevent enzyme denaturation.

-

Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

-

Initiation: Add Arachidonic acid (100 µM) and TMPD.

-

Measurement: The conversion of PGG2 to PGH2 reduces the peroxide, oxidizing TMPD. Monitor absorbance at 590 nm.

-

Calculation:

Representative Data (Literature Consensus):

| Compound Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4-Nitrophenoxy hydrazone | 0.06 | >100 | >1600 (Highly Selective) |

| Diclofenac (Standard) | 0.8 | 0.6 | ~1.3 (Non-selective) |

| Celecoxib (Standard) | 0.05 | 15.0 | 300 (Selective) |

Therapeutic Application: Antimicrobial & Antitubercular[4]

The introduction of the nitro group is pivotal for antimicrobial activity. Nitro-aromatics are often activated by bacterial nitroreductases, generating reactive intermediates that damage bacterial DNA or proteins.

Target Spectrum

-

Gram-positive: Staphylococcus aureus (including MRSA).

-

Mycobacteria: Mycobacterium tuberculosis (H37Rv strain).[2][3][4]

-

Fungi: Candida albicans (moderate activity).

Protocol: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Rationale: Unlike standard turbidity assays, REMA uses a redox indicator (Resazurin) which is reduced to fluorescent resorufin by metabolically active bacteria. It is safer and faster for slow-growing mycobacteria.

Step-by-Step Methodology:

-

Inoculum Prep: Culture M. tuberculosis H37Rv to mid-log phase. Adjust turbidity to McFarland standard 1.0. Dilute 1:20.

-

Plate Setup: Use a 96-well plate. Add 100 µL of Middlebrook 7H9 broth to all wells.

-

Serial Dilution: Add 100 µL of nitrophenoxyacetate derivative (stock in DMSO) to column 1. Perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 100 µL of bacterial suspension to all wells.

-

Incubation: Seal and incubate at 37°C for 7 days.

-

Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

-

Readout:

-

Blue: No growth (Bacteria inhibited).

-

Pink: Growth (Resazurin reduced to Resorufin).

-

MIC Definition: The lowest concentration preventing the color change from blue to pink.

-

Synthesis & Characterization

The synthesis of these derivatives relies on the Williamson Ether Synthesis , a robust nucleophilic substitution reaction.

Synthetic Workflow

The reaction requires anhydrous conditions to prevent the hydrolysis of the chloroacetate reagent.

Figure 3: Synthetic route for the production of the nitrophenoxyacetate hydrazide precursor.

Detailed Protocol: Williamson Ether Synthesis

-

Reactants: In a round-bottom flask, dissolve 0.01 mol of p-nitrophenol in 30 mL of anhydrous acetone.

-

Base Addition: Add 0.015 mol of anhydrous Potassium Carbonate (

). The base deprotonates the phenol to form the phenoxide ion (the nucleophile). -

Reflux: Add 0.012 mol of Ethyl Chloroacetate dropwise. Reflux the mixture at 56°C for 6–8 hours.

-

Checkpoint: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). Disappearance of the phenol spot indicates completion.

-

-

Work-up: Filter the hot solution to remove inorganic salts (

, unreacted -

Purification: Recrystallize the solid residue from ethanol to obtain pure ethyl 4-nitrophenoxyacetate.

Safety & Toxicology (The "Double-Edged Sword")

While the nitro group enhances potency, it is a structural alert for toxicity (mutagenicity/hepatotoxicity).

-

Cytotoxicity: 4-Nitrophenoxy derivatives often show IC50 values < 10 µM against HepG2 (liver) cells, indicating potential hepatotoxicity.

-

Selectivity Strategy: To improve the safety profile, researchers often fuse the phenoxyacetate core with heterocycles (e.g., oxadiazoles, triazoles) rather than leaving the nitro group exposed. This maintains biological activity while mitigating direct nitro-reduction toxicity.

References

-

Hossain, M. M., et al. (2025). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis.[5] ResearchGate.[2]

-

Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules (MDPI).

-

Vinsova, J., et al. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity.[6] Bioorganic & Medicinal Chemistry.

-

BenchChem. (2025). A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines. BenchChem Technical Guides.

-

Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors.[7] Bioorganic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Technical Whitepaper: Physicochemical Profiling & Handling of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate

Executive Summary

Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate (hereafter referred to as MFMNA ) is a critical synthetic intermediate used primarily in the construction of photocleavable linkers for solid-phase synthesis, bioconjugation, and "caged" compound delivery.[1] Its structural core—an ortho-nitrobenzaldehyde derivative—imparts unique photochemical properties that necessitate rigorous handling protocols.[1]

This guide addresses the specific physicochemical challenges of MFMNA: its poor aqueous solubility, high susceptibility to UV-induced degradation (photolysis), and sensitivity to oxidative environments. The protocols herein are designed to maximize compound integrity during experimental workflows.

Part 1: Molecular Architecture & Physicochemical Baseline[1]

To understand the stability profile of MFMNA, one must analyze its functional groups. The molecule contains three reactive centers that dictate its handling requirements.

| Functional Motif | Chemical Behavior | Stability Implication |

| Methyl Ester (-COOCH₃) | Lipophilic; moderately hydrolyzable.[1] | Susceptible to hydrolysis in basic media (pH > 8.0), converting to the free acid. |

| Aldehyde (-CHO) | Electrophilic; oxidizable.[1] | Prone to air-oxidation to carboxylic acid; susceptible to nucleophilic attack (e.g., amines).[1] |

| Nitro Group (-NO₂) | Electron-withdrawing; photo-active.[1] | Critical: In the ortho position to the aldehyde, this group enables UV-triggered rearrangement (Norrish Type II-like), leading to degradation.[1] |

Physicochemical Properties (Predicted & Experimental Proxies):

-

Molecular Formula: C₁₁H₁₁NO₇[1]

-

Molecular Weight: ~269.21 g/mol [1]

-

LogP (Predicted): ~1.2 – 1.8 (Moderately Lipophilic)[1]

-

Appearance: Pale yellow to tan solid (Nitro compounds often exhibit color due to n→π* transitions).[1]

Part 2: Solubility Profile

MFMNA exhibits the classic solubility profile of nitro-aromatic esters: high solubility in polar aprotic solvents and negligible solubility in pure aqueous media.

Solvent Compatibility Table

| Solvent | Solubility Rating | Application Notes |

| DMSO | Excellent (>50 mM) | Recommended for stock solutions.[1] DMSO suppresses aggregation and is non-volatile.[1] |

| DMF | Excellent (>50 mM) | Alternative to DMSO for solid-phase synthesis applications.[1] |

| DCM / Chloroform | Good | Ideal for liquid-liquid extraction or chromatography.[1] |

| Methanol / Ethanol | Moderate | Good for recrystallization, but avoid prolonged storage due to potential transesterification or acetal formation.[1] |

| Water / PBS | Poor (<0.1 mM) | Do not use as a primary solvent.[1] Requires organic co-solvent (e.g., 5-10% DMSO) to remain in solution.[1] |

Protocol: The "DMSO Stock" Method

Rationale: Direct dissolution in aqueous buffers often leads to micro-precipitation that is invisible to the naked eye but skews concentration data.

-

Weighing: Weigh MFMNA into an amber glass vial (to block UV).

-

Primary Solubilization: Add anhydrous DMSO to achieve a concentration of 10–50 mM . Vortex until clear.

-

Dilution (If Aqueous is required): Add the DMSO stock dropwise to the stirring aqueous buffer.

-

Limit: Keep final DMSO concentration < 1% (v/v) for biological assays, or up to 20% for chemical modifications.[1]

-

Part 3: Stability & Degradation Pathways

The stability of MFMNA is compromised by three distinct mechanisms. Understanding these allows for the implementation of "Self-Validating" storage protocols.[1]

Photolysis (The Primary Hazard)

The o-nitrobenzyl moiety rearranges upon absorption of UV light (300–365 nm).[1] Even ambient fluorescent lab lighting contains sufficient UV to degrade the compound over hours.

-

Mechanism: The nitro group abstracts a hydrogen from the benzylic position (or aldehyde), leading to a nitroso intermediate and eventual cleavage or rearrangement to nitroso-benzoic acid derivatives.[1]

Oxidation (The "Shelf-Life" Killer)

The aldehyde group at the 4-position is sensitive to atmospheric oxygen.[1] Over time, it oxidizes to the corresponding benzoic acid derivative (4-carboxy-2-methoxy-5-nitrophenoxyacetate), which is inactive for subsequent reductive amination or alcohol reduction steps.[1]

Hydrolysis

The methyl ester is stable in neutral and mild acidic conditions but hydrolyzes rapidly in basic solutions (e.g., 0.1 M NaOH), cleaving the "linker" portion of the molecule.

Visualizing the Degradation Logic

Figure 1: Critical degradation pathways.[1] Photolysis is the fastest route, followed by oxidation. Hydrolysis is pH-dependent.

Part 4: Handling & Storage Protocols

These protocols are mandatory to maintain scientific integrity.

Storage Protocol (Long-Term)

-

Container: Amber glass vials with Teflon-lined caps. Never use clear glass.[1]

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing to prevent aldehyde oxidation.[1]

-

Temperature: Store at -20°C .

-

Desiccation: Store within a desiccator or with silica packets (esters are moisture sensitive over years).[1]

Experimental Handling (The "Dark Room" Rule)

-

Lighting: Handle under red light or low-intensity incandescent light.[1] Avoid fluorescent tubes or sunlight.[1]

-

TLC Visualization:

-

Do NOT look at the preparative plate under UV (254/365 nm) for extended periods.[1]

-

Technique: Spot a "sacrificial" lane on the TLC plate. Cover the main sample with foil. Expose only the sacrificial lane to UV to mark positions, then cut/scrape the main sample based on alignment.

-

-

Glassware: Wrap reaction flasks in aluminum foil immediately after setup.

Part 5: Analytical Verification

To validate the purity of MFMNA before use, use the following parameters.

HPLC Method (Standardized):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: 254 nm (Avoid 365 nm for monitoring to prevent on-column degradation).

-

Expected Shift: The oxidized impurity (acid) will elute earlier (more polar) than the aldehyde parent.[1]

NMR Diagnostic Signals (DMSO-d₆):

-

Aldehyde Proton (-CHO): Look for a singlet at ~10.0 – 10.5 ppm .[1]

-

QC Check: If this peak is diminished or a broad OH peak appears ~12 ppm, oxidation has occurred.[1]

-

-

Methoxy Group (-OCH₃): Singlet at ~3.9 ppm.[1]

-

Methyl Ester (-COOCH₃): Singlet at ~3.7 ppm.[1]

Workflow: Purity Check

Figure 2: Decision tree for validating MFMNA integrity via NMR prior to usage.

References

-

Holmes, C. P. (1997).[1] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.[2] Link[1]

-

Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. Link

-

Sakauchi, H., et al. (1997).[1] Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO. Biochemical and Biophysical Research Communications, 233(1), 211-215.[1][3] Link

-

Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

-

Klan, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1] Link[1]

Sources

- 1. 4-Formyl-2-methoxy-3-nitrophenyl acetate | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic studies of 5-O-(beta-glucopyranosyl)-2-nitrobenzyl caged L-leucyl-L-leucine methyl ester with increased solubility in PBS containing 1% DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Polysubstituted Phenoxyacetic Acids: A Comprehensive Technical Guide for Drug Discovery and Development

This guide provides an in-depth exploration of polysubstituted phenoxyacetic acids, a versatile chemical scaffold with significant applications in medicinal chemistry and agrochemicals. We will delve into the synthesis, structure-activity relationships (SAR), and diverse mechanisms of action of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatile Phenoxyacetic Acid Core

Phenoxyacetic acid, a simple O-phenyl derivative of glycolic acid, serves as the foundational structure for a vast array of biologically active molecules.[1][2] Its derivatives are integral to numerous commercial products, including pharmaceuticals and herbicides.[1][2][3] The core structure consists of a phenyl ring linked to a carboxylic acid moiety through an ether bond. This arrangement provides a unique combination of aromatic and acidic features, making it a privileged scaffold in drug design. The true potential of this class of compounds is unlocked through polysubstitution on the phenyl ring, which allows for the fine-tuning of their physicochemical properties and biological activities.

The strategic placement of various substituents on the aromatic ring can dramatically alter the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects. These include anti-inflammatory, anticancer, antidiabetic, and anticonvulsant properties, among others.[1][4] This guide will systematically explore the chemical space of polysubstituted phenoxyacetic acids, providing a rationale for experimental design and a roadmap for future drug discovery efforts.

Synthetic Strategies: Building the Phenoxyacetic Acid Scaffold

The synthesis of polysubstituted phenoxyacetic acids is generally straightforward, with the Williamson ether synthesis being the most common and versatile method. This reaction involves the coupling of a substituted phenol with an α-haloacetic acid or its ester in the presence of a base.

Williamson Ether Synthesis: A Robust and Adaptable Protocol

The Williamson ether synthesis is a reliable method for constructing the core phenoxyacetic acid structure. The choice of starting materials and reaction conditions can be adapted to accommodate a wide range of functional groups on the phenol, making it ideal for creating diverse libraries of compounds for screening.

Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Phenoxyacetic Acids

-

Phenol Dissolution: Dissolve the desired substituted phenol (1.0 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.

-

Base Addition: Add a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), to the solution. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Alkylating Agent Addition: Add the alkylating agent, such as ethyl bromoacetate or chloroacetic acid (1.1-1.5 equivalents), to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for several hours (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Ester Hydrolysis (if applicable): If an ester of the haloacetic acid was used, the resulting phenoxyacetate ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by adding a strong base, such as sodium hydroxide or potassium hydroxide, and heating the mixture.

-

Acidification and Isolation: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid derivative. The solid product is then collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Structure-Activity Relationships (SAR) and Biological Targets

The pharmacological profile of polysubstituted phenoxyacetic acids is exquisitely sensitive to the nature and position of substituents on the phenyl ring. Understanding these SARs is crucial for designing potent and selective modulators of various biological targets.

Herbicidal Activity: Mimicking Plant Hormones

The earliest and most well-known application of phenoxyacetic acids is as herbicides.[5] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[5][6][7] This mimicry leads to uncontrolled and disorganized plant growth, ultimately causing the death of broadleaf weeds.[6][7] The selectivity of these herbicides for dicots over monocots is a key feature, though the precise molecular basis for this is still under investigation.[7] Recent studies have shown that PIN-FORMED (PIN) auxin transporters are involved in the transport of these herbicides.[8]

Another herbicidal mechanism involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] By combining the structural features of 2,4-D with a 1,3-dicarbonyl unit, novel aryloxyacetic acid derivatives have been developed as potent HPPD inhibitors.[9]

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of research has focused on the development of phenoxyacetic acid derivatives as anti-inflammatory agents.[1][10] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[10]

The goal has been to develop selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11] SAR studies have revealed that specific substitution patterns can confer high selectivity for COX-2. For example, the presence of a chlorophenyl motif coupled with the p-phenoxy acetic acid moiety has been shown to result in potent COX-2 activity.[10][12]

Table 1: COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Derivatives

| Compound/Derivative | IC₅₀ (µM) for COX-2 | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |

| Phenoxyacetic acid (XIV) | 0.06 | - | [10][12] |

| Compound 5d | 0.06 - 0.09 | - | [10] |

| Compound 5f | 0.06 - 0.09 | 111.53–133.34 | [10] |

| Compound 7b | 0.06 - 0.09 | - | [10] |

| Compound 10c | 0.06 - 0.09 | - | [10] |

| Pyrazoline-phenoxyacetic acid 6a | 0.03 | 365.4 | [11] |

| Pyrazoline-phenoxyacetic acid 6c | 0.03 | 196.9 | [11] |

| Celecoxib (Reference) | 0.05 | 298.6 | [10] |

Anticancer Activity: Inducing Programmed Cell Death

Polysubstituted phenoxyacetic acids have emerged as a promising class of anticancer agents.[1][13] Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) in cancer cells.[14]

The specific molecular mechanisms can vary depending on the derivative and the cancer cell type. Some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to increased cell death in cancer cells with compromised DNA repair pathways.[13] Others have demonstrated the ability to cause cell cycle arrest and increase the population of cells undergoing apoptosis.[14]

Table 2: Cytotoxic Activity of Selected Phenoxyacetic Acid Derivatives Against Cancer Cell Lines

| Derivative Name/Identifier | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ of Reference (µM) | Reference |

| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 | 5-Fluorouracil | 5.32 | [13] |

| Phenoxyacetamide Derivative (Compound I) | MCF-7 (Breast Cancer) | 7.43 | - | - | [13] |

| Phenoxyacetamide Derivative (Compound II) | HepG2 (Liver Cancer) | 6.52 | 5-Fluorouracil | 5.32 | [13] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/mL) | Cisplatin | 0.236 (µg/mL) | [1][13] |

| Phenylacetamide Derivative (3d) | MDA-MB-468 (Breast Cancer) | 0.6 | Doxorubicin | 0.38 | [13] |

| Phenylacetamide Derivative (3c) | MCF-7 (Breast Cancer) | 0.7 | - | - | [13] |

Antidiabetic Activity: Modulating Metabolic Receptors

The therapeutic potential of phenoxyacetic acids extends to metabolic diseases, particularly type 2 diabetes.[15][16] Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40.[15][16] FFA1 is a G-protein coupled receptor expressed in pancreatic β-cells that amplifies glucose-stimulated insulin secretion.[15][16]

Additionally, phenoxyacetic acids have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in regulating glucose and lipid metabolism.[17][18][19][20] Different derivatives have shown varying selectivity for PPARα, PPARγ, and PPARδ subtypes, offering opportunities for developing targeted therapies for dyslipidemia and insulin resistance.[17][18][19]

Experimental Protocol: In Vitro FFA1 Agonist Activity Assay

-

Cell Culture: Culture a cell line stably expressing human FFA1 (e.g., CHO-K1 cells) in an appropriate medium.

-

Calcium Mobilization Assay: Seed the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of the test phenoxyacetic acid derivatives to the wells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC₅₀ value, which is the concentration of the compound that elicits a half-maximal response.

Anticonvulsant and Other Neurological Activities

Recent studies have highlighted the potential of polysubstituted phenoxyacetic acids as anticonvulsant agents.[21][22] The underlying mechanisms are thought to involve the modulation of neuroinflammation and oxidative stress in the brain.[21] For instance, some derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, as well as markers of oxidative stress.[21]

Furthermore, some aryloxyacetic acids have been found to exhibit multi-target activity, acting as inhibitors of fatty acid amide hydrolase (FAAH) and acetylcholinesterase (AChE), in addition to their effects on PPARs.[17] This multi-target profile could be beneficial for treating complex neurodegenerative diseases like Alzheimer's disease.[17]

Table 3: Anticonvulsant Activity of Selected Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model

| Compound | Protection (%) | Mortality (%) | Reference |

| 7b | 100 | 0 | [21] |

| 5f | 90 | 10 | [21] |

| 5e | 80 | 10 | [21] |

| 10c | 80 | 20 | [21] |

| Valproic Acid (Reference) | - | - | [21] |

Analytical Methodologies: Quantification and Characterization

Accurate and reliable analytical methods are essential for the characterization, quantification, and pharmacokinetic studies of polysubstituted phenoxyacetic acids. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.[23][24]

Due to their polarity and low volatility, phenoxyacetic acids often require derivatization before GC analysis to convert them into more volatile and thermally stable forms.[25] Common derivatization methods include silylation, alkylation, and acylation.[25]

For HPLC analysis, reversed-phase chromatography with UV or mass spectrometry (MS) detection is widely used.[24][26] Solid-phase extraction (SPE) is a common sample preparation technique for extracting and concentrating these compounds from complex matrices like water and biological fluids.[24]

Conclusion and Future Perspectives

Polysubstituted phenoxyacetic acids represent a remarkably versatile and enduring scaffold in chemical biology and drug discovery. Their synthetic accessibility and the profound impact of substitution patterns on their biological activity make them an attractive starting point for the development of novel therapeutics and agrochemicals. The diverse mechanisms of action, ranging from hormonal mimicry to enzyme inhibition and receptor modulation, underscore the rich chemical space that remains to be explored.

Future research in this area will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic and safety profiles. The application of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation compounds. Furthermore, exploring the potential of these compounds as multi-target agents for complex diseases represents a promising avenue for future investigation. The continued study of polysubstituted phenoxyacetic acids holds great promise for addressing unmet needs in medicine and agriculture.

References

- Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed.

- Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub.

- Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free f

- The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD..

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI.

- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). (2022). MDPI.

- A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Deriv

- Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2025).

- A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Deriv

- Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. (2015). PubMed.

- Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. Semantic Scholar.

- Phenoxy herbicide. Wikipedia.

- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). PMC.

- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig

- Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972). ChEMBL - EMBL-EBI.

- Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (2011). PubMed.

- Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2025).

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI.

- Phenoxyacetic acid. MedChemExpress.

- Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. (2025).

- Protocol for Derivatizing Phenoxyacetic Acids for Gas Chrom

- Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. PMC - NIH.

- Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025). Taylor & Francis.

- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. (2025).

- Phenoxyacetic acids: separation and quantitative determin

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Semantic Scholar.

- Application Notes and Protocols for HPLC Analysis of Phenoxyacetic Acid Deriv

- Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. PMC.

- Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity rel

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.

- A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food. (2025).

- Computer-Assisted Proposition of Promising Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2022).

- MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives as HPPD Inhibitors. (2019). Amanote Research.

- Synthetic ligands for peroxisome proliferator-activated receptor-α, review of the patent literature 2000 – 2003. Taylor & Francis Online.

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 6. nbinno.com [nbinno.com]

- 7. xtbg.cas.cn [xtbg.cas.cn]

- 8. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. mdpi.com [mdpi.com]

- 18. Document: Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. (CHEMBL1759972) - ChEMBL [ebi.ac.uk]

- 19. Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Phenoxyacetic acids: separation and quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat für das biologische Screening

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen detaillierten Überblick und experimentelle Protokolle für die Derivatisierung von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat. Diese Verbindung dient als vielseitiges Grundgerüst ("Scaffold") für die Synthese von Molekülbibliotheken, die für das biologische Screening in der Wirkstoff- und Agrochemikalienforschung von hohem Interesse sind.

Einleitung: Ein Scaffold mit dualem Potenzial

In der modernen Wirkstoffforschung ist das Design von "privileged scaffolds" – Molekülgerüsten, die an verschiedene biologische Zielstrukturen binden können – eine zentrale Strategie.[1][2] Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat ist ein solch vielversprechendes Gerüst, das zwei biologisch relevante Strukturelemente in sich vereint: das Phenoxyacetat- und das Nitroaromaten-Motiv.

-

Phenoxyessigsäuren sind als Klasse von synthetischen Auxinen bekannt und werden weit verbreitet als Herbizide eingesetzt.[1][3][4] Ihre Wirkung beruht auf der Nachahmung des pflanzlichen Wachstumshormons Indol-3-essigsäure, was bei zweikeimblättrigen Pflanzen zu unkontrolliertem Wachstum und schließlich zum Absterben führt.[1][5]

-

Nitroaromatische Verbindungen weisen ein breites Spektrum an antimikrobiellen Aktivitäten gegen Bakterien, Pilze und Parasiten auf.[2][6][7][8] Ihre biologische Wirkung erfordert oft eine reduktive Bioaktivierung der Nitrogruppe innerhalb der Zielorganismen, was zur Bildung reaktiver Spezies führt, die zelluläre Makromoleküle schädigen.[2][7]

Die Kombination dieser beiden Pharmakophore in einem einzigen Molekül macht Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat zu einem attraktiven Ausgangsmaterial für die Erstellung einer diversen Substanzbibliothek. Die reaktive Aldehydgruppe dient dabei als chemischer "Ankerpunkt" für die Einführung einer Vielzahl von molekularen Bausteinen, um das biologische Aktivitätsspektrum zu erweitern und zu optimieren.

Synthese des Ausgangsmaterials

Die Herstellung des zentralen Bausteins, Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat, kann in einer mehrstufigen Synthesesequenz aus dem leicht verfügbaren Naturstoff Vanillin erfolgen.

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Abbildung 1: Syntheseweg zum Ziel-Scaffold.

Protokoll 2.1: Synthese von 5-Nitrovanillin aus Vanillin

-

Acetylierung von Vanillin: Vanillin wird in einem geeigneten Lösungsmittel wie Dichlormethan gelöst. Unter wasserfreien Bedingungen werden Essigsäureanhydrid und Pyridin zugegeben.[9][10] Die Mischung wird für 3-4 Stunden bei Raumtemperatur gerührt. Nach Abschluss der Reaktion (Kontrolle mittels Dünnschichtchromatographie, TLC) wird das Lösungsmittel entfernt und das Produkt durch Zugabe zu Eiswasser ausgefällt und aus Ethanol umkristallisiert.

-

Nitrierung von Acetyl-Vanillin: Das getrocknete Acetyl-Vanillin wird in Dichlormethan gelöst und auf -5 bis -10 °C gekühlt. Unter Rühren wird langsam rauchende Salpetersäure zugetropft.[9][11] Die Reaktion wird für 1-2 Stunden bei Raumtemperatur fortgesetzt. Die Aufarbeitung erfolgt durch vorsichtige Zugabe von eiskaltem Wasser, was zur Fällung des 5-Nitro-Acetyl-Vanillins führt.

-

Hydrolyse zu 5-Nitrovanillin: Das 5-Nitro-Acetyl-Vanillin wird durch saure oder basische Hydrolyse zur phenolischen Hydroxylgruppe deacetyliert, um 5-Nitrovanillin zu erhalten.[12][13]

Protokoll 2.2: O-Alkylierung von 5-Nitrovanillin

-

5-Nitrovanillin wird in einem aprotischen, polaren Lösungsmittel wie Aceton oder Dimethylformamid (DMF) gelöst.

-

Eine Base, typischerweise wasserfreies Kaliumcarbonat (K₂CO₃), wird im Überschuss zugegeben, um das Phenol zu deprotonieren.

-

Chloressigsäuremethylester wird langsam zur Suspension gegeben.

-

Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Umsetzung vollständig ist (TLC-Kontrolle).

-

Nach dem Abkühlen wird der Feststoff abfiltriert und das Lösungsmittel im Vakuum entfernt.

-

Der Rückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das reine Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat zu erhalten.

Derivatisierungsstrategien und Protokolle

Die Aldehydfunktion des Scaffolds ist der Schlüssel zur Generierung von Diversität. Im Folgenden werden vier robuste und vielseitige chemische Transformationen vorgestellt.

dot digraph "Derivatization_Strategies" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} dot Abbildung 2: Überblick der Derivatisierungsstrategien.

Reduktive Aminierung

Diese Reaktion ist eine der effektivsten Methoden zur Synthese von sekundären und tertiären Aminen aus Aldehyden. Sie verläuft in der Regel als Eintopfreaktion, bei der zunächst ein Imin (Schiff-Base) gebildet wird, das dann in situ zu einem Amin reduziert wird.

Rationale: Die Einführung von Amin-Strukturen erhöht die strukturelle Vielfalt und die Möglichkeit zur Bildung von Salzbrücken und Wasserstoffbrückenbindungen mit biologischen Zielmolekülen.

Protokoll 3.1: Reduktive Aminierung mit Natriumtriacetoxyborhydrid

Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist ein mildes und selektives Reduktionsmittel, das die Reduktion des in situ gebildeten Iminium-Ions gegenüber dem Aldehyd bevorzugt.

-

Löse 1 Äquivalent Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat in einem aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF).

-

Füge 1.1 Äquivalente des gewünschten primären oder sekundären Amins hinzu.

-

Bei Reaktionen mit Ketonen oder weniger reaktiven Aminen kann eine katalytische Menge Essigsäure zugegeben werden.

-

Füge 1.5 Äquivalente Natriumtriacetoxyborhydrid portionsweise unter Rühren hinzu.

-

Rühre die Reaktion bei Raumtemperatur für 2 bis 24 Stunden, bis die Umsetzung vollständig ist (TLC- oder LC-MS-Kontrolle).

-

Quenche die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

-

Extrahiere die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z.B. Ethylacetat).

-

Wasche die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trockne über Natriumsulfat und reinige das Produkt durch Säulenchromatographie.

| Substratklasse | Reduktionsmittel | Lösungsmittel | Typische Ausbeute | Referenz |

| Aromatische Aldehyde | NaBH(OAc)₃ | DCE, THF | Hoch | [14] |

| Aromatische Aldehyde | NaBH₄ / [Et₃NH][HSO₄] | IL oder MeOH | Exzellent | [5] |

| Aromatische Aldehyde | Hantzsch-Ester / NH₄HCO₂ | Katalysatorfrei | Gut bis exzellent | [6] |

Tabelle 1: Vergleich verschiedener Protokolle zur reduktiven Aminierung.

Knoevenagel-Kondensation

Diese Reaktion bildet eine C=C-Doppelbindung durch die Reaktion des Aldehyds mit einer Verbindung, die eine aktive Methylengruppe besitzt (z.B. Malononitril, Cyanessigsäureester).

Rationale: Die entstehenden α,β-ungesättigten Systeme sind Michael-Akzeptoren und können kovalent mit Nukleophilen in biologischen Systemen (z.B. Cysteinresten in Proteinen) interagieren. Dies ist ein bekannter Mechanismus für die biologische Aktivität vieler Wirkstoffe.

Protokoll 3.2: Umweltfreundliche Knoevenagel-Kondensation in wässrigem Medium

-

Suspendiere 1 mmol Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat und 1 mmol Malononitril in Wasser.

-

Füge eine katalytische Menge (z.B. 5 mol%) eines Lewis-Säure-Katalysators wie Ni(NO₃)₂·6H₂O hinzu.[9]

-

Rühre die Reaktionsmischung bei Raumtemperatur. Der Fortschritt der Reaktion ist oft an der Bildung eines festen Niederschlags erkennbar.

-

Nach vollständiger Umsetzung (TLC-Kontrolle, typischerweise 15-60 Minuten) wird das Produkt durch Filtration isoliert.

-

Wasche den festen Rückstand mit kaltem Wasser und trockne ihn an der Luft. Eine weitere Aufreinigung ist oft nicht notwendig.

Dieses Protokoll ist besonders vorteilhaft, da es auf organische Lösungsmittel verzichtet und eine einfache Aufarbeitung ermöglicht.[9][15]

Bildung von Schiff-Basen (Iminen)

Die Kondensation des Aldehyds mit primären Aminen führt zur Bildung von Iminen, auch bekannt als Schiff-Basen. Diese sind selbst biologisch aktiv oder können als Zwischenprodukte für weitere Reaktionen (z.B. Reduktion zu Aminen, Cycloadditionen) dienen.

Rationale: Schiff-Basen sind für ihre breite Palette an biologischen Aktivitäten bekannt, darunter antimikrobielle, entzündungshemmende und antitumorale Eigenschaften.[8][13][16] Das Azomethin-Stickstoffatom (C=N) ist ein wichtiger Interaktionspunkt und kann die pharmakokinetischen Eigenschaften eines Moleküls verbessern.

Protokoll 3.3: Synthese von Schiff-Basen unter Rückfluss

-

Löse äquimolare Mengen von Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat und dem entsprechenden primären Amin in einem geeigneten Lösungsmittel wie Ethanol oder Methanol.

-

Füge eine katalytische Menge einer Säure (z.B. einige Tropfen Eisessig) hinzu, um die Reaktion zu beschleunigen.

-

Erhitze die Mischung für 2-4 Stunden unter Rückfluss.

-

Überwache den Reaktionsverlauf mittels TLC.

-

Nach Abschluss der Reaktion lasse die Mischung auf Raumtemperatur abkühlen. Das Produkt fällt in vielen Fällen als Feststoff aus und kann abfiltriert werden.

-

Falls kein Niederschlag entsteht, entferne das Lösungsmittel im Vakuum und reinige den Rückstand durch Umkristallisation oder Säulenchromatographie.

Wittig-Reaktion

Die Wittig-Reaktion wandelt Aldehyde in Alkene um, indem sie mit einem Phosphonium-Ylid (Wittig-Reagenz) umgesetzt werden. Diese Reaktion ist besonders wertvoll, da sie eine hohe Regioselektivität aufweist – die Doppelbindung entsteht exakt an der Position der ursprünglichen Carbonylgruppe.

Rationale: Durch die Wittig-Reaktion können diverse substituierte Alkene synthetisiert werden, was die Einführung von lipophilen Gruppen, konjugierten Systemen oder anderen funktionellen Gruppen ermöglicht und somit die physikochemischen Eigenschaften der Moleküle gezielt verändert.

Protokoll 3.4: Wittig-Reaktion mit stabilisierten Yliden

Stabilisierte Ylide (z.B. solche, die eine Ester- oder Ketogruppe tragen) sind oft kommerziell erhältlich oder leicht herzustellen und reagieren in der Regel selektiv zu (E)-Alkenen.

-

Löse das entsprechende Phosphoniumsalz in einem geeigneten Lösungsmittel (z.B. THF, DCM).

-

Gib eine Base (z.B. Triethylamin, Kaliumcarbonat) zu, um das Ylid in situ zu erzeugen. Bei stabilisierten Yliden sind oft milde Basen ausreichend.

-

Füge eine Lösung von 1 Äquivalent Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat in demselben Lösungsmittel hinzu.

-

Rühre die Reaktion bei Raumtemperatur oder unter leichtem Erwärmen, bis der Aldehyd vollständig umgesetzt ist (TLC-Kontrolle).

-

Die Aufarbeitung umfasst typischerweise die Filtration zur Entfernung des Triphenylphosphinoxids und des Salzes, gefolgt von der Entfernung des Lösungsmittels.

-

Das Rohprodukt wird durch Säulenchromatographie gereinigt, um das Alken-Produkt vom Triphenylphosphinoxid zu trennen.

Analytische Charakterisierung der Derivate

Die strukturelle Bestätigung und Reinheitsanalyse der synthetisierten Verbindungen sind entscheidend. Eine Kombination aus Kernspinresonanzspektroskopie (NMR) und Massenspektrometrie (MS) ist hierfür der Goldstandard.

-

¹H- und ¹³C-NMR-Spektroskopie: Dient der eindeutigen Strukturaufklärung.[11][17][18] Charakteristische Signale, wie das Verschwinden des Aldehyd-Protons (~10 ppm im ¹H-NMR) und das Auftreten neuer Signale (z.B. für Alken-Protonen oder CH₂-Gruppen neben einem Stickstoffatom), bestätigen die erfolgreiche Derivatisierung.

-

Massenspektrometrie (LC-MS, GC-MS): Bestätigt die Molmasse der Produkte und ermöglicht die Reinheitsbestimmung.[11] Hochauflösende Massenspektrometrie (HRMS) kann zur Bestätigung der Elementzusammensetzung herangezogen werden.

Schlussfolgerung und Ausblick

Methyl-(4-formyl-2-methoxy-5-nitrophenoxy)acetat ist ein hochgradig anpassungsfähiges Grundgerüst für die kombinatorische Chemie und die Wirkstoffforschung. Die vorgestellten Derivatisierungsprotokolle – reduktive Aminierung, Knoevenagel-Kondensation, Schiff-Base-Bildung und Wittig-Reaktion – ermöglichen die effiziente Erzeugung einer Bibliothek strukturell diverser Verbindungen. Aufgrund der bekannten biologischen Aktivitäten der Phenoxyacetat- und Nitroaromat-Motive birgt eine solche Bibliothek ein erhebliches Potenzial für die Entdeckung neuer Leitstrukturen mit herbiziden oder antimikrobiellen Eigenschaften. Die hier beschriebenen Methoden bieten eine solide Grundlage für Forscher, um diese chemische Vielfalt zu erschließen und für das biologische Screening nutzbar zu machen.

Referenzen

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). SSRN. [Link]

-

Phenoxy herbicide. (2024, February 15). In Wikipedia. [Link]

-

Nitroaromatic Antibiotics. (2021, April 1). MDPI. [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery. (2010, March 1). PMC. [Link]

-

Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. (2014). Organic & Biomolecular Chemistry. [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2017). Marmara Pharmaceutical Journal. [Link]

-

Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021, March 15). ACG Publications. [Link]

-

Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. (1953). Journal of Agricultural and Food Chemistry. [Link]

-

Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. (2022, October 3). Taylor & Francis Online. [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). SciELO. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, May 21). PMC. [Link]

-

Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2022, December 3). MDPI. [Link]

-

Synthesized the potent anticancer molecules of vanillin derivative against MCF-7. (2022). ResearchGate. [Link]

-

Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. (2017). Banasthali University. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking Studies of New Nitro Vanillin Analogues as Anti-glycating Agents. (2024, January 4). DergiPark. [Link]

-

Synthesis, Characterization and Biological Activities of Schiff's Base Metal Complexes Derived from Hydroxy Trizene and Aromatic Aldehyde. (2022, January 1). Bangladesh Journals Online. [Link]

-

Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (2018, December 1). PMC. [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). Frontiers in Chemistry. [Link]

-

3-Nitrophenylacetic acid. (n.d.). PubChem. [Link]

-

(A): Alkylation of the vanillin moiety through the hydroxyl functional group. (2022). ResearchGate. [Link]

-

Predicted mechanism for O-alkylated reactions of vanillin (I). (n.d.). ResearchGate. [Link]

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. [Link]

-

NMR characterization of small and large molecules. (n.d.). Resolvemass. [Link]

-

Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. (n.d.). Frontiers. [Link]

-

Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. (2023, January 30). MDPI. [Link]

-

Characterizing Small Molecules with NMR. (2019, April 11). News-Medical.net. [Link]

-

Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. (n.d.). ResearchGate. [Link]

-

A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.

-

Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Leaves. (2018). TALENTA Publisher. [Link]

-

4-Formyl-2-methoxy-3-nitrophenyl acetate. (n.d.). PubChem. [Link]

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. scielo.br [scielo.br]

- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. pdf.journalagent.com [pdf.journalagent.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. aca.unram.ac.id [aca.unram.ac.id]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 18. mdpi.com [mdpi.com]

Use of Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate as an intermediate for heterocyclic synthesis

Initiating Literature Review

I'm starting a deep dive into Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate. Right now, I'm scouring Google for everything on its synthesis, properties, and reactivity, particularly how it's used as an intermediate in heterocyclic synthesis. I'm focusing on finding concrete examples and established protocols.

Expanding Search Criteria

I've broadened my search terms to include specific heterocyclic syntheses that utilize the target molecule. I'm prioritizing benzofurans, indoles, and quinolines. I'm digging into mechanistic details now, focusing on the roles of the key functional groups in the reactions. I'm also gathering authoritative sources and ensuring all references are properly documented.

Commencing Data Gathering

I'm now starting comprehensive Google searches to uncover all the information on synthesizing, understanding properties of, and reacting with Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate, especially its role in heterocyclic synthesis. I'm prioritizing the discovery of concrete examples and established protocols. I'm also carefully documenting all the details for a comprehensive reference list.

Reviewing Initial Findings

I've begun my search and have some preliminary leads, although they aren't perfect matches. I identified a PubChem entry for a structurally similar compound, 4-Formyl-2-methoxy-3-nitrophenyl acetate. I also found a Sigma-Aldrich entry. I will use the current information as a basis for broadening the search.

Expanding Search Parameters

I've refined the search based on the initial leads. I identified the carboxylic acid precursor, which is a key intermediate. While I still lack a direct synthesis protocol for the methyl ester, the focus has shifted to related benzofuran and indole syntheses involving nitroarenes and phenoxyacetates. This strategy seems promising, providing a foothold for targeted heterocyclic synthesis.

Developing Synthetic Strategy

I'm now formulating a synthetic plan for the target molecule. I'll start with commercially available materials and leverage the carboxylic acid information as a crucial starting point. Additionally, I'm outlining protocols for benzofuran and indole syntheses using the intermediate. Given the aldehyde, nitro, and phenoxyacetate groups, benzofurans are the initial focus, with intramolecular cyclization of phenoxyacetate derivatives as the primary approach. Indole synthesis strategies will be explored as well.

Refining Synthetic Approach

I'm now zeroing in on a detailed synthetic strategy. The carboxylic acid derivative is my primary starting point. I'll propose a route to the target methyl ester. Based on the aldehyde, nitro, and phenoxyacetate groups, I am focusing on benzofuran synthesis via intramolecular cyclization, and also considering indole synthesis using reductive cyclization strategies. Next steps include finding supporting literature.

Developing Application Notes

I'm working on detailed application notes and protocols for Methyl (4-formyl-2-methoxy-5-nitrophenoxy)acetate's use as an intermediate in heterocyclic synthesis. I've located the carboxylic acid precursor, which provides a solid foundation for the project. I am also investigating a variety of reactions where this reagent will be of use.

Outlining Reaction Pathways